molecular formula C14H17N5O2S B8589421 4-(Isoquinoline-5-sulfonyl)piperazine-1-carboximidamide CAS No. 92564-57-3

4-(Isoquinoline-5-sulfonyl)piperazine-1-carboximidamide

Cat. No. B8589421
CAS RN: 92564-57-3
M. Wt: 319.38 g/mol
InChI Key: YEPGOWBOQMXOGN-UHFFFAOYSA-N
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Description

4-(Isoquinoline-5-sulfonyl)piperazine-1-carboximidamide is a useful research compound. Its molecular formula is C14H17N5O2S and its molecular weight is 319.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Isoquinoline-5-sulfonyl)piperazine-1-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Isoquinoline-5-sulfonyl)piperazine-1-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

92564-57-3

Product Name

4-(Isoquinoline-5-sulfonyl)piperazine-1-carboximidamide

Molecular Formula

C14H17N5O2S

Molecular Weight

319.38 g/mol

IUPAC Name

4-isoquinolin-5-ylsulfonylpiperazine-1-carboximidamide

InChI

InChI=1S/C14H17N5O2S/c15-14(16)18-6-8-19(9-7-18)22(20,21)13-3-1-2-11-10-17-5-4-12(11)13/h1-5,10H,6-9H2,(H3,15,16)

InChI Key

YEPGOWBOQMXOGN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=N)N)S(=O)(=O)C2=CC=CC3=C2C=CN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 30 ml of water was dissolved 3.9 g of 1-amidinopiperazine sulfate, and 60 ml of tetrahydrofuran solution containing 4.1 g of 5-isoquinolinesulfonyl chloride and 1N sodium hydroxide was added dropwise under cooling with ice so that the pH of the solution maintain the range from 8 to 8.5. After the dropwise addition, the mixture solution was stirred for one hour. The crystalline residue was discarded, and the pH of the aqueous layer was adjusted to 1 with an aqueous diluted hydrochloric acid solution. The crystalline residue was discarded, and the pH of the aqueous layer was adjusted to 13 with a 5N aqueous sodium hydroxide solution. The crystals precipitated were separated by filtration, and the crystalline residue obtained was dissolved with an aqueous diluted hydrochloric acid solution. The pH of the solution was adjusted to 13.5 with a 2N aqueous sodium hydroxide solution. The crystals precipitated were separated by filtration, the crystalline residue was washed with water, methanol and ethylether and condensed to dryness to give 4.84 g of 4-amidino-1-(5-isoquinolinesulfonyl)piperazine, i.e., Compound (44) in a yield of 84%.
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4.1 g
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